molecular formula C19H18ClN3O2S B2364019 2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(4-ethoxyphenyl)acetamide CAS No. 851132-89-3

2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(4-ethoxyphenyl)acetamide

Cat. No. B2364019
M. Wt: 387.88
InChI Key: ZSIIVQRCQBKEMT-UHFFFAOYSA-N
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Description

The compound “2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(4-ethoxyphenyl)acetamide” appears to be a complex organic molecule. It contains an imidazole ring, which is a five-membered planar ring of two nitrogen atoms and three carbon atoms, present in many important biological compounds. It also contains a thioether linkage, a chlorophenyl group, and an ethoxyphenyl group.



Synthesis Analysis

While I couldn’t find the specific synthesis process for this compound, it might involve the coupling of the imidazole ring with the chlorophenyl group, followed by the introduction of the thioether linkage and the ethoxyphenyl group. The synthesis could potentially involve techniques such as nucleophilic substitution, condensation, or other organic synthesis methods.



Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the imidazole ring, chlorophenyl group, and ethoxyphenyl group would contribute to its overall structure. The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.



Chemical Reactions Analysis

The reactivity of this compound would depend on its molecular structure. The imidazole ring might be involved in proton exchange reactions due to the presence of nitrogen atoms. The chlorophenyl group might undergo electrophilic aromatic substitution reactions. The thioether linkage might be susceptible to oxidation or other reactions involving sulfur.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These might include its solubility in various solvents, its melting and boiling points, and its spectral properties. These properties would need to be determined experimentally.


Scientific Research Applications

Synthesis and Anticonvulsant Activity

The compound 2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(4-ethoxyphenyl)acetamide belongs to a class of compounds that have been synthesized and evaluated for their anticonvulsant activity. A related study on omega-(1H-imidazol-1-yl)-N-phenylalkanoic acid amide derivatives, which share structural similarities with the compound , demonstrated anticonvulsant effects against seizures induced by maximal electroshock (MES). The most active compound in this series was identified as 2-(1H-imidazol-1-yl)-N-(o-chlorophenyl)acetamide, highlighting the potential therapeutic applications of imidazole-containing compounds in epilepsy treatment (Aktürk, Kılıç, Erol, & Pabuccuoglu, 2002).

Antitumor Activity

Another area of research for derivatives structurally related to 2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(4-ethoxyphenyl)acetamide is in the development of antitumor agents. A study on N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic rings synthesized using a similar structure as a pharmacophoric group showed considerable anticancer activity against various cancer cell lines. This research underscores the importance of heterocyclic compounds, such as imidazoles and thiazoles, in the development of new cancer therapies (Yurttaş, Tay, & Demirayak, 2015).

Comparative Metabolism

The comparative metabolism of chloroacetamide herbicides and selected metabolites in human and rat liver microsomes has been explored, providing insight into the metabolic pathways and potential toxicological profiles of acetamide derivatives. This research is crucial for understanding the safety and environmental impact of chemicals related to 2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(4-ethoxyphenyl)acetamide (Coleman, Linderman, Hodgson, & Rose, 2000).

Antibacterial and Antioxidant Activities

Derivatives of 2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(4-ethoxyphenyl)acetamide have been synthesized and evaluated for their antibacterial activity against gram-positive and gram-negative bacteria, showing moderate to good activity. Additionally, the antioxidant activity of these compounds has been assessed, indicating their potential in the development of new antimicrobial and antioxidant agents (Desai, Shah, Bhavsar, & Saxena, 2008).

Safety And Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper handling and disposal procedures should be followed to minimize risk.


Future Directions

Future research on this compound might involve further exploration of its synthesis, characterization of its physical and chemical properties, determination of its mechanism of action, and evaluation of its potential applications.


Please note that this is a general analysis based on the structural features of the compound and related compounds. For a detailed analysis, more specific information or experimental data would be needed. Always follow safety guidelines when handling chemicals.


properties

IUPAC Name

2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-(4-ethoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O2S/c1-2-25-17-8-6-15(7-9-17)22-18(24)13-26-19-21-10-11-23(19)16-5-3-4-14(20)12-16/h3-12H,2,13H2,1H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSIIVQRCQBKEMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(4-ethoxyphenyl)acetamide

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